5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α-haloketone, under acidic conditions.
Introduction of Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced via a nucleophilic substitution reaction using propan-2-thiol and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitrobenzofurans, halobenzofurans.
Scientific Research Applications
5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The propan-2-ylsulfanyl group may play a role in modulating the compound’s activity by affecting its binding affinity to target proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[(Propan-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is unique due to its specific combination of a benzofuran core with a propan-2-ylsulfanyl group and a carboxylic acid functional group
Properties
Molecular Formula |
C13H14O3S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
5-(propan-2-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14O3S/c1-8(2)17-7-9-3-4-11-10(5-9)6-12(16-11)13(14)15/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI Key |
YMFPGFWQOQENJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=CC2=C(C=C1)OC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.